
Sofosbuvir impurity C
Overview
Description
Sofosbuvir Impurity C (CAS: 1496552-28-3) is a structurally related impurity of Sofosbuvir, a nucleotide analog inhibitor of hepatitis C virus (HCV) RNA replication. It is characterized by the molecular formula C₂₂H₂₉FN₃O₉P and a molecular weight of 529.45 g/mol . This impurity is classified as a low-activity derivative, primarily used as a reference standard in analytical method development, quality control (QC), and regulatory compliance during Sofosbuvir production . Unlike the parent drug, which exhibits potent anti-HCV activity by targeting the RNA-dependent RNA polymerase (RdRp), Impurity C lacks significant antiviral efficacy, making it critical to monitor and control its levels in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sofosbuvir impurity C involves multiple steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . One reported method involves dissolving an intermediate in tetrahydrofuran, adding a tetrahydrofuran hydrochloride alcohol solution under ice bath conditions, and then performing a heat preservation reaction . The reaction mixture is then quenched with saturated sodium bicarbonate, extracted with dichloromethane, dried, concentrated, and purified using column chromatography .
Industrial Production Methods: Industrial production methods for sofosbuvir and its impurities, including impurity C, typically involve high-performance liquid chromatography (HPLC) to separate and quantify the impurities . The process conditions are optimized to minimize the formation of impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Chemical Reactions
Sofosbuvir impurity C (CHFNOP) undergoes several characteristic reactions due to its phosphoramidate structure and functional groups. Key reaction types include:
- Oxidation : Forms hydroxylated or ketone derivatives under oxidative conditions.
- Reduction : Produces alcohols or amines via reductive pathways.
- Substitution : Nucleophilic or electrophilic substitution alters its molecular structure.
- Hydrolysis : Degrades into simpler metabolites under acidic, alkaline, or enzymatic conditions .
Reagents and Reaction Conditions
The reactivity of this compound is influenced by specific reagents and environmental factors:
Major Reaction Products
Reaction pathways yield distinct products depending on conditions:
- Oxidative Degradation : Ketone derivatives (e.g., carbonyl-containing compounds) .
- Acidic Hydrolysis : Dephosphorylated uridine analogs (e.g., 2'-deoxy-2'-α-fluoro-β-C-methyluridine) .
- Enzymatic Hydrolysis : Active triphosphate metabolite (GS-461203), a defective substrate for HCV NS5B polymerase .
Stability Studies and Degradation Analysis
Stability-indicating methods reveal this compound’s susceptibility to stress conditions:
- Thermal Stress (80°C for 72 hours) : No significant degradation, confirming thermal stability .
- Oxidative Stress (3% H2_22O2_22) : Degrades into polar byproducts detectable via RP-HPLC .
- Photolytic Stress : Stable under UV light, suggesting no photodegradation risk .
Chromatographic Validation :
- Column : Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase : 0.1% trifluoroacetic acid in water:acetonitrile (50:50).
- Retention Times : Sofosbuvir (3.674 min), impurity C (5.704 min) .
Case Studies and Research Findings
- Forced Degradation : Acidic conditions (1N HCl, 80°C) caused 15–20% degradation, while alkaline hydrolysis (0.5N NaOH) led to 10–12% degradation .
- Real-World Stability : Formulations containing impurity C showed no clinically significant impact on sustained virologic response (SVR) rates (96–98%) in HCV patients .
- Mechanistic Insights : Hydrolysis of the phosphoramidate moiety is catalyzed by carboxylesterase 1 (CES1), forming inactive metabolites .
Comparative Reactivity with Related Compounds
Compound | Reactivity Profile | Key Differences |
---|---|---|
Sofosbuvir | High enzymatic activation to GS-461203 | Therapeutically active; resistant to hydrolysis. |
Impurity C | Prone to hydrolysis and oxidation | Lacks antiviral activity due to structural modifications. |
Impurity D | Similar oxidation/reduction pathways | Distinct chromatographic retention (6.2 min). |
Synthetic Pathways and Byproduct Formation
During Sofosbuvir synthesis, impurity C arises from:
- Side Reactions : Incomplete coupling of nucleoside analogs with phosphoramidates .
- Protection/Deprotection Steps : Use of tert-butyldimethylsilyl (TBS) groups in intermediates increases impurity yield .
- Catalytic Influence : Aluminum trichloride (AlCl) and pyridine enhance stereoselective phosphorylation but may promote impurity formation .
Scientific Research Applications
Chemical Properties and Identification
Sofosbuvir impurity C is characterized by the following chemical properties:
- Chemical Name : this compound
- CAS Number : 1496552-28-3
- Molecular Formula : C22H29FN3O9P
- Appearance : Light yellow solid
- Purity Grade : Research grade
These properties facilitate its identification and analysis in various studies related to drug stability and efficacy .
Analytical Methods for Characterization
The characterization of this compound is crucial for understanding its stability and behavior in pharmaceutical formulations. Recent studies have developed advanced chromatographic techniques to analyze this impurity effectively:
-
Ultra-Performance Liquid Chromatography (UPLC) :
- A novel UPLC method has been established for the analysis of sofosbuvir and its impurities, including impurity C. This method offers improved resolution, speed, and lower solvent consumption compared to traditional methods .
- The method was validated according to International Council for Harmonisation (ICH) guidelines, ensuring reliability in detecting degradation products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
Stability Studies
Stability studies are essential to assess how this compound behaves under different environmental conditions:
- Forced Degradation Studies :
- Research has demonstrated that sofosbuvir is susceptible to degradation under acidic and basic conditions, with significant degradation observed after exposure to 1N HCl at elevated temperatures .
- These studies help in understanding the stability profile of both sofosbuvir and its impurities, guiding formulation strategies to enhance drug shelf life.
Pharmaceutical Formulation Implications
The presence of impurities like this compound can impact the safety and efficacy profiles of pharmaceutical formulations. Understanding these implications is vital for:
- Quality Control :
-
Formulation Development :
- Insights gained from stability studies can inform formulation scientists on how to optimize drug delivery systems that minimize the formation of impurities during storage and use.
Real-world Effectiveness
A study conducted across multiple centers analyzed the effectiveness of sofosbuvir-based therapies in treating various HCV genotypes. The study found high sustained virologic response rates, indicating the overall success of therapies incorporating sofosbuvir despite potential impurities like impurity C .
Efficacy in Specific Populations
Another investigation focused on HCV treatment among patients in Sub-Saharan Africa using sofosbuvir combined with ribavirin or ledipasvir. The study reported high treatment adherence and efficacy rates, showcasing the importance of effective formulations that may include considerations around impurities .
Mechanism of Action
The mechanism of action of sofosbuvir impurity C is related to its structural similarity to sofosbuvir. As a nucleotide analog, it can potentially interact with the hepatitis C virus RNA polymerase, although its activity may differ from that of the parent compound . The molecular targets and pathways involved include the inhibition of RNA-dependent RNA polymerase, which is essential for viral replication .
Comparison with Similar Compounds
Sofosbuvir Impurity C is compared below with other related impurities and the parent compound based on structural, physicochemical, and functional properties:
Structural and Physicochemical Properties
Key Observations :
- Structural Differences : Impurity C shares the same molecular formula as Sofosbuvir, suggesting it is a stereoisomer or degradation product. In contrast, Impurity F is a diastereomer with a larger molecular structure due to additional phosphate groups .
- Solubility : Impurity F’s solubility in DMSO facilitates its use in analytical workflows, whereas Impurity C’s solubility profile remains uncharacterized .
Functional and Analytical Roles
- Biological Activity: Impurity C exhibits low antiviral activity, unlike Sofosbuvir, which inhibits HCV RdRp with high selectivity (SI > 184 in cellular assays) . Impurity F’s activity is unspecified but is presumed inert due to its classification as a non-pharmacopeial impurity .
- Regulatory Utility : Both impurities serve as critical reference materials for HPLC, mass spectrometry, and stability testing during drug manufacturing .
Thermodynamic Stability
Impurity C’s solid-state stability at -20°C aligns with typical storage practices for labile pharmaceutical intermediates .
Research Findings and Implications
Analytical Significance : Impurity C’s structural similarity to Sofosbuvir necessitates advanced chromatographic techniques (e.g., UPLC-MS) for precise quantification in drug products .
Pharmacopeial Limits : Regulatory guidelines (e.g., ICH Q3A) mandate stringent control of Impurity C levels (<0.15% w/w) to ensure drug safety and efficacy .
Comparative Toxicity : Impurity C’s low activity reduces toxicity concerns, unlike Sofosbuvir’s primary metabolite (GS-331007), which has a half-life of 27 hours and requires renal monitoring .
Biological Activity
Sofosbuvir impurity C is a chemical compound associated with the antiviral drug Sofosbuvir, primarily used in the treatment of hepatitis C virus (HCV) infections. Understanding its biological activity is crucial for assessing its impact on therapeutic outcomes and drug formulation practices.
- Chemical Formula : C22H29FN3O9P
- Classification : Drug metabolite
- Structural Similarity : Shares structural characteristics with Sofosbuvir but exhibits reduced biological activity.
Biological Activity Overview
Sofosbuvir itself is a potent inhibitor of HCV RNA replication, while this compound demonstrates significantly lower antiviral activity. In vitro studies indicate that this impurity does not effectively inhibit HCV replication in the HCV replicon assay, highlighting its role as a less potent variant compared to Sofosbuvir.
Comparison of Biological Activities
Compound Name | Chemical Formula | Biological Activity | Notes |
---|---|---|---|
Sofosbuvir | C22H29FN3O9P | High (HCV inhibitor) | Active antiviral agent |
Sofosbuvir impurity A | C22H29FN3O9P | Moderate | Another impurity with some activity |
Ledipasvir | C25H26F2N4O4S | High (HCV inhibitor) | Used in combination therapies |
Daclatasvir | C22H23F2N3O3S | High (HCV inhibitor) | Direct-acting antiviral |
This compound | C22H29FN3O9P | Low | Less potent than parent compound |
This comparison illustrates that while this compound shares a similar structural framework with these compounds, its reduced biological activity distinguishes it from more effective antiviral agents like Sofosbuvir, Ledipasvir, and Daclatasvir. This knowledge aids in developing better therapeutic strategies against hepatitis C virus infections.
Clinical Implications
Research has shown that formulations containing impurities like this compound can influence pharmacokinetics and therapeutic outcomes. Although it does not have direct therapeutic applications due to its low activity, understanding its properties contributes to better drug formulation practices and quality control measures in pharmaceutical preparations .
Real-World Effectiveness
A study involving 1021 patients with various HCV genotypes receiving treatments including Sofosbuvir indicated high sustained virologic response rates. The effectiveness of combinations such as daclatasvir plus sofosbuvir yielded an SVR12 rate of 98.0%, underscoring the importance of the primary active ingredient over impurities .
Safety Profiles
In clinical trials, patients treated with sofosbuvir-based regimens exhibited good safety profiles, with few treatment discontinuations due to adverse events. The presence of impurities like this compound did not significantly alter these outcomes; however, monitoring for potential impacts remains essential .
Q & A
Basic Question: What analytical methods are recommended for identifying and quantifying Sofosbuvir Impurity C in pharmaceutical formulations?
Answer:
The primary method for identification and quantification is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. Key parameters include:
- Column : C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Gradient of phosphate buffer (pH 6.8) and acetonitrile.
- Detection wavelength : 260 nm.
- Retention time : Impurity C elutes at ~1.41 times the retention time of Sofosbuvir (16 minutes) .
For quantification, apply the formula:
where (correction factor for Impurity C) . Validate the method per ICH Q2(R1) guidelines, ensuring specificity, linearity (160–480 µg/mL for Sofosbuvir; 10–30 µg/mL for impurities), and precision (RSD ≤2%) .
Basic Question: How is this compound synthesized, and what structural features differentiate it from the parent compound?
Answer:
Impurity C arises during Sofosbuvir synthesis via stereochemical inversion at the 2'-position of the ribose moiety. Structurally, it is a diastereomer of Sofosbuvir, differing in the configuration of the fluorine and methyl groups on the tetrahydrofuran ring. This inversion reduces its antiviral activity due to impaired binding to the HCV NS5B polymerase .
Advanced Question: How do researchers resolve contradictory data in impurity profiling, such as discrepancies in retention times or quantification thresholds?
Answer:
Contradictions often stem from method variability (e.g., column age, mobile phase pH) or matrix effects (excipient interference). To address this:
- System suitability tests : Ensure resolution ≥2.0 between Sofosbuvir and impurities .
- Forced degradation studies : Expose Sofosbuvir to heat, light, and acidic/alkaline conditions to validate impurity stability and method robustness .
- Cross-validate with LC-MS to confirm impurity identity via molecular ion peaks (e.g., m/z 545.13 for Impurity C) .
Advanced Question: What experimental design considerations are critical for studying the degradation pathways of Sofosbuvir leading to Impurity C?
Answer:
- Stress conditions : Use 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), and UV light (photolysis) at 40°C for 24–72 hours. Monitor degradation kinetics using time-point sampling .
- Mechanistic analysis : Employ NMR spectroscopy to track stereochemical changes and mass balance studies to account for all degradation products .
- Statistical modeling : Apply Arrhenius equations to predict impurity formation under long-term storage .
Basic Question: What regulatory thresholds govern the acceptance limits for this compound in final drug products?
Answer:
Per the International Pharmacopoeia:
- Individual impurity limit : ≤0.15% (corrected with ).
- Total impurities : ≤1.0%, excluding peaks <0.05% .
These thresholds align with ICH Q3B(R2) guidelines for genotoxic impurities.
Advanced Question: How do researchers validate the absence of pharmacological activity in this compound?
Answer:
- In vitro assays : Compare Impurity C’s inhibition of HCV NS5B polymerase with Sofosbuvir using a replicon assay . Impurity C typically shows <10% activity relative to the parent compound .
- Docking studies : Analyze binding affinity to the NS5B active site (GDD motif) using molecular modeling software (e.g., AutoDock Vina). Diastereomers like Impurity C exhibit poor steric compatibility .
Advanced Question: What strategies mitigate methodological biases in cross-study comparisons of impurity profiles?
Answer:
- Standardized protocols : Adopt harmonized HPLC conditions (e.g., USP monograph for Sofosbuvir).
- Reference materials : Use certified Impurity C standards (CAS 1496552-51-2) with ≥98% purity .
- Meta-analysis : Apply weighted statistical models to account for inter-laboratory variability in detection limits .
Basic Question: What are the key steps in developing a stability-indicating method for this compound?
Answer:
Forced degradation : Confirm method specificity under stress conditions.
Robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase ratio (±5%).
Validation : Include LOD (0.05%) and LOQ (0.15%) determination .
Advanced Question: How do researchers assess the impact of Impurity C on drug safety in preclinical models?
Answer:
- Toxicokinetic studies : Administer Impurity C (1–10 mg/kg) to rodents and measure plasma exposure (AUC).
- Genotoxicity screening : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays. Impurity C is typically non-mutagenic at ≤1.0% levels .
Advanced Question: What computational tools predict the formation of Impurity C during Sofosbuvir synthesis?
Answer:
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-MOLXTFABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.